3-(4-fluorophenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide
説明
特性
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-25-18(11-17(24-25)14-3-5-16(21)6-4-14)20(27)22-12-19(15-7-10-28-13-15)26-9-2-8-23-26/h2-11,13,19H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXQFYDAWTXQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:
Key Structural and Functional Insights:
Substituent Effects on Binding and Selectivity: The fluorophenyl group (common in ) enhances aromatic stacking interactions and metabolic stability. Trifluoromethyl groups () increase lipophilicity and resistance to oxidative metabolism compared to methyl or ethyl linkers .
Biological Activity Trends: Urea-linked analogs () show receptor-mediated calcium mobilization, suggesting the target compound’s pyrazole-thiophene-ethyl chain may similarly modulate ion channels or G-protein-coupled receptors . Razaxaban () highlights the importance of heterocyclic P1/P4 motifs (e.g., aminobenzisoxazole) for enzyme inhibition, whereas the target’s thiophene-pyrazole side chain may target distinct pathways .
Synthetic Considerations :
- The ethyl-pyrazole-thiophene linker in the target compound likely requires multi-step synthesis, including Suzuki-Miyaura coupling for thiophene introduction (as seen in for similar structures) .
- Amide bond formation via EDC/HOBt coupling () is a plausible route for the carboxamide moiety .
Research Findings and Implications
- Receptor Binding : Compounds with fluorophenyl and pyrazole motifs (e.g., ) demonstrate high affinity for proteins with aromatic binding pockets. The target compound’s thiophene may offer unique selectivity in such interactions .
- Metabolic Stability: Fluorine substituents (4-fluorophenyl in the target, ) reduce CYP450-mediated metabolism, suggesting improved half-life compared to non-fluorinated analogs .
- Solubility and Bioavailability : The ethyl-pyrazole-thiophene chain in the target compound may reduce solubility compared to polar groups (e.g., urea in ), necessitating formulation optimization .
Q & A
Q. What are the optimal synthetic routes for synthesizing 3-(4-fluorophenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as:
Cyclocondensation : Reacting fluorophenyl hydrazines with β-ketoesters to form the pyrazole core.
N-Methylation : Introducing the methyl group at the N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
Carboxamide Formation : Coupling the pyrazole-5-carboxylic acid intermediate with the thiophen-3-yl-ethylamine derivative via EDCI/HOBt-mediated amidation.
Key parameters include temperature control (60–80°C) and solvent selection (e.g., DCM for amidation) to maximize yields (~60–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm).
- HPLC-MS : For purity assessment (>95%) and molecular ion detection ([M+H]+ expected at ~430–440 m/z).
- FT-IR : Verification of carboxamide C=O stretch (~1650–1680 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro kinase inhibition : Screen against kinase panels (e.g., JAK/STAT, EGFR) using ADP-Glo™ assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility/stability : Use HPLC to assess aqueous solubility (PBS, pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing thiophen-3-yl with furan or phenyl groups) to isolate activity contributors.
- Orthogonal Assays : Validate conflicting results using alternative assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Meta-Analysis : Cross-reference data from structural analogs (e.g., ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) to identify trends in fluorophenyl-pyrazole derivatives .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbonate prodrug moieties to mask polar groups (e.g., carboxamide).
- Isotope Labeling : Use deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated degradation.
- Co-crystallization : Solve the X-ray structure with metabolic enzymes (e.g., CYP3A4) to guide rational modifications .
Q. How can computational methods enhance understanding of its mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to predict binding modes and residence times.
- QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric (e.g., Taft Es) parameters with bioactivity data.
- Docking Studies : Use AutoDock Vina to screen against homology models of understudied targets (e.g., mGluR5) .
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